Diacetyl Agrochelin

概要

説明

Diacetyl Agrochelin is an acetyl derivative of Agrochelin, synthesized through the fermentation of marine Agrobacterium sp. It is known for its cytotoxic properties against tumor cell lines

作用機序

Target of Action

Diacetyl Agrochelin, an acetyl derivative of Agrochelin, is synthesized through the fermentation of marine Agrobacterium sp . It has been found to possess cytotoxic properties against tumor cell lines . This suggests that the primary targets of this compound are likely to be specific types of cancer cells .

Mode of Action

Its cytotoxic activity suggests that it may interact with its targets (cancer cells) in a way that inhibits their growth or induces cell death

Biochemical Pathways

Diacetyl, a related compound, is known to be produced as a byproduct of yeast metabolism during fermentation . It is produced as a byproduct of the synthesis of the amino acids valine and isoleucine . Given the structural similarity between Diacetyl and this compound, it is possible that similar biochemical pathways are involved in the action of this compound.

Pharmacokinetics

The compound is obtained from bacterial cells by solvent extraction and purified by silica gel chromatography This suggests that it may be lipophilic and able to cross cell membranes, which could influence its bioavailability and distribution within the body

Result of Action

The primary known result of this compound’s action is its cytotoxic activity against tumor cell lines . This suggests that it may have potential as an anticancer agent.

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the compound is produced by the fermentation of a marine Agrobacterium sp , suggesting that it may be influenced by factors such as temperature, pH, and the presence of other organisms or compounds. Additionally, the cytotoxic activity of this compound against tumor cell lines suggests that its efficacy may be influenced by the specific characteristics of the tumor microenvironment

生化学分析

Biochemical Properties

Diacetyl Agrochelin interacts with various biomolecules in biochemical reactions. It is synthesized through the fermentation of marine Agrobacterium sp

Cellular Effects

This compound has been reported to exhibit cytotoxic activity in tumor cell lines This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Diacetyl Agrochelin is primarily synthesized through the fermentation of marine Agrobacterium sp. The preparation involves dissolving 2 mg of the compound in 50 μL of DMSO to create a mother liquor with a concentration of 40 mg/mL . This method ensures the compound’s stability and effectiveness for research purposes.

化学反応の分析

Diacetyl Agrochelin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include di-tert-butyl peroxide (DTBP) and visible light-sensitive ketones like diacetyl (2,3-butanedione) . The major products formed from these reactions include acetoin and other derivatives, which are miscible with water .

科学的研究の応用

Introduction to Diacetyl Agrochelin

This compound is a compound that has garnered attention for its potential applications in various scientific fields, particularly in microbiology and cancer research. As an acetyl derivative, it exhibits unique properties that make it suitable for exploring therapeutic avenues against bacterial and fungal infections, as well as its cytotoxic effects on tumor cell lines. This article delves into the diverse applications of this compound, supported by comprehensive data tables and case studies.

Cytotoxic Activity in Tumor Cell Lines

This compound has been studied for its cytotoxic effects on various tumor cell lines. Research indicates that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

- Case Study : A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antimicrobial Properties

The compound shows promise as an antimicrobial agent against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes.

- Case Study : In vitro studies have shown that this compound exhibits inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these organisms .

Potential in Agriculture

Given its antimicrobial properties, this compound may also find applications in agriculture as a biopesticide. Its ability to combat plant pathogens could enhance crop protection strategies.

- Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Research on Mechanisms of Action

Understanding the mechanisms through which this compound exerts its effects is crucial for developing therapeutic applications. Studies suggest that it may interact with specific cellular pathways involved in cell growth and apoptosis.

類似化合物との比較

Diacetyl Agrochelin is structurally similar to other diketones like diacetyl and 2,3-pentanedione. its unique acetyl derivative structure sets it apart from these compounds. Similar compounds include:

Massiliachelin: An epimer of Agrochelin, produced by Massilia sp.

Pyochelin and Yersiniabactin: Structurally similar to Agrochelin, these compounds also exhibit stereochemical variability.

This compound’s unique properties and diverse applications make it a compound of significant interest in various scientific fields.

生物活性

Diacetyl Agrochelin, a derivative of the antibiotic Agrochelin produced by Agrobacterium species, has garnered attention for its diverse biological activities, particularly its cytotoxic effects against various tumor cell lines and its potential applications in antimicrobial therapies. This article delves into the compound's biological activity, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is an alkaloid with notable cytotoxic properties. It has been isolated from marine Agrobacterium through fermentation processes and subsequent purification techniques such as silica gel chromatography . The compound exhibits significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various cancer cell lines.

Biological Activity

1. Antimicrobial Activity

This compound demonstrates broad-spectrum antimicrobial activity. Research indicates that it is effective against several bacterial strains, including:

- Staphylococcus aureus (both MRSA and MSSA)

- Bacillus subtilis

- Salmonella typhi

- Vibrio cholerae

- Proteus mirabilis

The compound shows a concentration-dependent bactericidal effect, with higher concentrations leading to faster bacterial killing rates. For instance, at a concentration of 125 µg/ml, it completely eradicated Staphylococcus aureus, while 100 µg/ml was sufficient to kill Bacillus subtilis entirely .

2. Cytotoxic Activity

This compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown its effectiveness against:

- A549 (human lung carcinoma)

- HCT-116 (colon adenocarcinoma)

The cytotoxic effects are attributed to the compound's ability to induce apoptosis and disrupt cellular processes such as the cell cycle and DNA damage response .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in tumor cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly affecting the G2/M phase.

- DNA Damage Response : this compound induces DNA damage, which activates cellular repair mechanisms that can lead to apoptosis if the damage is irreparable .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus, researchers conducted time-kill experiments that demonstrated rapid bactericidal activity. The study highlighted that increasing concentrations of the compound corresponded with faster rates of bacterial death, underscoring its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study reported that treatment with varying concentrations led to significant reductions in cell viability in both A549 and HCT-116 cells. Flow cytometry analysis revealed that the compound effectively induced apoptosis in these cells, suggesting its potential utility in cancer therapy .

Data Tables

| Activity Type | Target Organism/Cell Line | Concentration (µg/ml) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 125 | Complete kill |

| Antimicrobial | Bacillus subtilis | 100 | Complete kill |

| Cytotoxic | A549 (lung carcinoma) | Varies | Significant reduction in viability |

| Cytotoxic | HCT-116 (colon adenocarcinoma) | Varies | Induction of apoptosis |

特性

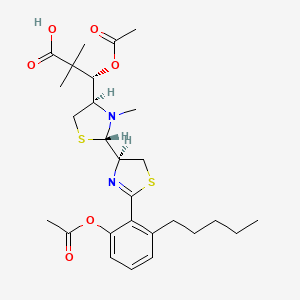

IUPAC Name |

(3S)-3-acetyloxy-3-[(2S,4R)-2-[(4R)-2-(2-acetyloxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidin-4-yl]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O6S2/c1-7-8-9-11-18-12-10-13-21(34-16(2)30)22(18)24-28-19(14-36-24)25-29(6)20(15-37-25)23(35-17(3)31)27(4,5)26(32)33/h10,12-13,19-20,23,25H,7-9,11,14-15H2,1-6H3,(H,32,33)/t19-,20+,23-,25+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIMBUIUWUCKQR-VYVQKFEUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC=C1)OC(=O)C)C2=NC(CS2)C3N(C(CS3)C(C(C)(C)C(=O)O)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=C(C(=CC=C1)OC(=O)C)C2=N[C@H](CS2)[C@H]3N([C@@H](CS3)[C@H](C(C)(C)C(=O)O)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。